molecular formula C11H16N4O2 B2474980 2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide CAS No. 1788532-56-8

2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide

Cat. No.: B2474980
CAS No.: 1788532-56-8
M. Wt: 236.275
InChI Key: XJDPRGAZFXNZOJ-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide is a synthetic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[1,5-a]imidazole core, which is known for its diverse biological activities and potential therapeutic applications. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide typically involves the formation of the pyrazolo[1,5-a]imidazole core followed by the introduction of the ethoxy and acetamide groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound can lead to the formation of the pyrazolo[1,5-a]imidazole ring system .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve recrystallization or chromatographic techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide is unique due to its specific combination of functional groups and the pyrazolo[1,5-a]imidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-ethoxy-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-2-17-9-10(16)12-5-6-14-7-8-15-11(14)3-4-13-15/h3-4,7-8H,2,5-6,9H2,1H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDPRGAZFXNZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCN1C=CN2C1=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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